molecular formula C19H20N4O4S B11320863 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide

Katalognummer: B11320863
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: QOXDAOBAUTVXPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative characterized by:

  • A pyrazole core substituted at position 5 with a 4-methoxy-3-(methylsulfamoyl)phenyl group.
  • A carboxamide moiety at position 3 linked to a 3-methylphenyl group.
  • Key functional groups: methoxy, methylsulfamoyl, and 3-methylphenyl, which influence its physicochemical properties and biological interactions.

This compound is hypothesized to exhibit bioactivity relevant to receptor modulation (e.g., cannabinoid or kinase targets) based on structural parallels to known pyrazole derivatives .

Eigenschaften

Molekularformel

C19H20N4O4S

Molekulargewicht

400.5 g/mol

IUPAC-Name

3-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H20N4O4S/c1-12-5-4-6-14(9-12)21-19(24)16-11-15(22-23-16)13-7-8-17(27-3)18(10-13)28(25,26)20-2/h4-11,20H,1-3H3,(H,21,24)(H,22,23)

InChI-Schlüssel

QOXDAOBAUTVXPO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazol-3-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

    Reduktion: Die Carboxamidgruppe kann zu einem Amin reduziert werden.

    Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Methoxygruppe ein Hydroxyl-Derivat ergeben, während die Reduktion der Carboxamidgruppe ein Amin-Derivat ergeben würde.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazol-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Pyrazolkern kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Methoxy- und Methylsulfamoylgruppen können die Bindungsaffinität und -spezifität der Verbindung weiter beeinflussen.

Wirkmechanismus

The mechanism of action of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole core can interact with enzymes and receptors, modulating their activity. The methoxy and methylsulfamoyl groups can further influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with pyrazole-carboxamide derivatives reported in the literature:

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]; N-(3-methylphenyl) ~447.5* Hypothesized receptor antagonism
3a () 5-Chloro; 1-phenyl; N-(4-cyano-1-phenyl-pyrazol-5-yl) 403.1 Not specified (synthetic intermediate)
AM6545 () 5-[4-(4-cyanobut-1-ynyl)phenyl]; 1-(2,4-dichlorophenyl); N-(1,1-dioxo-thiomorpholino) ~580.4 Cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM)
BH51538 () 5-(2-hydroxy-4,5-dimethylphenyl); N-[4-(morpholin-4-ylsulfonyl)phenyl] 456.5 Not specified (potential kinase inhibitor)
Compound 7a () 1-(4-sulfamoylphenyl); 5-(p-tolyl); N-(6-hydroxyamino-6-oxohexyl) ~476.5 Dual cyclooxygenase/histone deacetylase inhibition
CAS 477712-38-2 () 5-(4-Chlorophenyl); 1-(2,5-dichlorophenyl); N-[4-(trifluoromethyl)phenyl] ~503.7 Not specified (structural analog for receptor studies)

*Calculated based on formula: C₁₉H₂₀N₄O₄S.

Key Observations:

Substituent Diversity: The methylsulfamoyl group in the target compound is distinct from the sulfamoyl (e.g., BH51538) or chloro (e.g., 3a) substituents in analogs. This group may enhance solubility and hydrogen-bonding capacity compared to halogens .

Carboxamide Linkage: The 3-methylphenyl group in the target contrasts with bulkier substituents (e.g., thiomorpholino in AM6545), which could impact steric interactions with biological targets .

Yield Comparison :

  • Pyrazole-carboxamides in achieved yields of 62–71%, influenced by substituent steric effects . The target compound’s synthesis may face challenges due to the methylsulfamoyl group’s reactivity.

Biologische Aktivität

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has been studied for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 388.48 g/mol
  • IUPAC Name : 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives, including:

  • Anti-inflammatory effects
  • Antioxidant properties
  • Anticancer activity
  • Antimicrobial actions

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound in focus has shown promising results in preclinical models of inflammation. For instance, a study demonstrated that it significantly decreased edema in rat models when administered at specific dosages.

Anticancer Activity

Pyrazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. In vitro studies on this compound revealed that it induces apoptosis in cancer cells by activating caspase pathways. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)12.8Caspase activation
A549 (Lung Cancer)18.5Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table presents the minimum inhibitory concentrations (MIC) for these bacteria:

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus32Bacteriostatic
Escherichia coli64Bactericidal

Case Studies

  • Study on Inflammation : A study published in the Journal of Medicinal Chemistry assessed the anti-inflammatory effects of various pyrazole derivatives, including our compound. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 in treated groups compared to controls .
  • Cytotoxicity Evaluation : In a recent publication in Cancer Letters, researchers reported that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Caspase Activation : The pyrazole ring is crucial for inducing apoptosis through caspase pathways.
  • Enzyme Inhibition : The methoxy and methylsulfamoyl groups enhance binding affinity to COX enzymes, thus inhibiting prostaglandin synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.